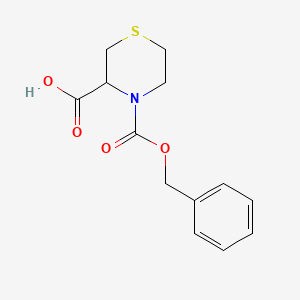

4-Cbz-thiomorpholine-3-carboxylic acid

Description

Significance of Cyclic Amino Acids in Organic Synthesis and Medicinal Chemistry

Cyclic amino acids are a special class of amino acids that contain a ring structure, which imparts conformational rigidity compared to their linear counterparts. molecularcloud.orgresearchgate.net This structural constraint is of paramount importance in medicinal chemistry and drug design. By incorporating cyclic amino acids into peptide chains, chemists can stabilize specific secondary structures, such as turns and loops, which can enhance the metabolic stability of the resulting peptidomimetics. molecularcloud.orgresearchgate.net This increased stability is a desirable property for drug candidates, as it can lead to improved pharmacokinetic profiles.

Furthermore, the constrained conformation of cyclic amino acids allows for a more rational approach to drug design, enabling the precise orientation of functional groups to interact with biological targets. researchgate.netnih.gov Approximately 30% of small-molecule pharmaceuticals contain structural elements derived from tailor-made amino acids, highlighting their importance in the pharmaceutical industry. researchgate.netnih.gov Their applications are extensive, ranging from the synthesis of peptides and proteins with specific structural features to their use as scaffolds in the development of new drugs with enhanced target specificity and stability. molecularcloud.org

The Role of Thiomorpholine (B91149) Scaffolds in Bioactive Molecules

The thiomorpholine ring, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net This designation stems from its frequent appearance in a wide array of biologically active compounds. jchemrev.comresearchgate.netnlai.ir The presence of the thiomorpholine moiety can confer advantageous physicochemical and metabolic properties to a molecule, and its synthesis is often straightforward. jchemrev.comresearchgate.net

Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including antitubercular, antibacterial, anticancer, and anti-inflammatory properties. jchemrev.comjchemrev.comresearchgate.net The sulfur atom in the ring can be crucial for biological activity, and its oxidation state can be varied to fine-tune the properties of the molecule. The versatility of the thiomorpholine scaffold makes it an attractive starting point for the design of new therapeutic agents targeting a diverse range of diseases. jchemrev.comjchemrev.comresearchgate.net

Overview of N-Protected Thiomorpholine-3-carboxylic Acids as Synthetic Intermediates

To utilize thiomorpholine-3-carboxylic acid as a building block in more complex syntheses, it is often necessary to protect the nitrogen atom to prevent unwanted side reactions. This is where N-protected derivatives, such as 4-Cbz-thiomorpholine-3-carboxylic acid, become indispensable. The carboxybenzyl (Cbz or Z) group is a commonly used protecting group for amines due to its stability under a variety of reaction conditions and its relatively straightforward removal.

N-protected thiomorpholine-3-carboxylic acids serve as key intermediates in the synthesis of a variety of compounds, particularly in the construction of peptidomimetics and other complex molecules for pharmaceutical and agrochemical applications. chemimpex.comchemimpex.com The presence of the protecting group allows for selective reactions at the carboxylic acid functionality, enabling the controlled elongation of a peptide chain or the attachment of other molecular fragments. The stereochemistry of the chiral center at the 3-position is often crucial for biological activity, and the use of enantiomerically pure N-protected thiomorpholine-3-carboxylic acids is essential in asymmetric synthesis. chemimpex.com

Research Findings on this compound

Chemical Properties of this compound

This compound, also known as (R)-4-(phenylmethoxycarbonyl)thiomorpholine-3-carboxylic acid, is a white to off-white solid. scbt.com Its chemical structure consists of a thiomorpholine ring with a carboxylic acid group at the 3-position and a carboxybenzyl (Cbz) protecting group attached to the nitrogen atom at the 4-position.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₄S |

| Molecular Weight | 281.33 g/mol |

| CAS Number | 114580-22-2 |

| Appearance | White to off-white solid |

Data sourced from Santa Cruz Biotechnology. scbt.com

Synthesis of this compound

The synthesis of N-protected thiomorpholine-3-carboxylic acid derivatives can be achieved through various synthetic routes. One common approach involves the use of polymer-supported synthesis, which allows for the stereoselective formation of these compounds. researchgate.net Starting from an immobilized amino acid precursor, such as Fmoc-Cys(Trt)-OH, a series of reactions including N-alkylation and N-acylation can be performed on the solid support. researchgate.net Subsequent cleavage from the resin, often in the presence of a reducing agent like triethylsilane (TES), can yield the desired morpholine (B109124) or thiomorpholine-3-carboxylic acid derivatives with a specific stereochemistry at the newly formed chiral center. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXFICHATDLTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cbz Thiomorpholine 3 Carboxylic Acid and Its Analogues

Stereoselective Synthesis of 4-Cbz-thiomorpholine-3-carboxylic acid

The absolute configuration at the C3 position of the thiomorpholine (B91149) ring significantly influences the biological activity of the final compounds. Consequently, stereoselective synthetic routes have been developed to produce enantiomerically pure (R)- and (S)-4-Cbz-thiomorpholine-3-carboxylic acid.

(R)-4-Cbz-thiomorpholine-3-carboxylic acid Synthesis

The synthesis of (R)-4-Cbz-thiomorpholine-3-carboxylic acid typically commences with the chiral precursor, D-cysteine. The stereochemistry of the starting material dictates the configuration of the final product. A common approach involves the reaction of D-cysteine with a suitable two-carbon electrophile, such as 1,2-dibromoethane or a protected equivalent, to form the thiomorpholine ring. This cyclization is followed by the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group.

The key steps in a representative synthesis are:

Ring Formation: Reaction of D-cysteine with a dielectrophile to form (R)-thiomorpholine-3-carboxylic acid.

N-Protection: Introduction of the Cbz group by reacting the cyclic amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The base, often sodium bicarbonate or a tertiary amine, neutralizes the hydrochloric acid generated during the reaction.

This method ensures the retention of the stereocenter from the starting D-cysteine, leading to the desired (R)-enantiomer of the final product.

(S)-4-Cbz-thiomorpholine-3-carboxylic acid Synthesis

Analogous to the synthesis of the (R)-enantiomer, the preparation of (S)-4-Cbz-thiomorpholine-3-carboxylic acid utilizes L-cysteine as the chiral starting material. The synthetic sequence mirrors that of the (R)-enantiomer, with the stereochemistry being established by the L-cysteine precursor.

The reaction of L-cysteine with a 1,2-dihaloethane derivative followed by N-protection with benzyl chloroformate affords the (S)-enantiomer. The preservation of the stereochemical integrity throughout the synthesis is crucial for obtaining the enantiomerically pure product.

Diastereoselective Approaches in Thiomorpholine-3-carboxylic Acid Preparation

Diastereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives is often employed when additional stereocenters are present in the molecule. One effective strategy involves the use of polymer-supported synthesis. nih.gov This approach can utilize chiral building blocks, such as immobilized Fmoc-protected cysteine derivatives, to control the stereochemistry. nih.gov

In a typical solid-phase synthesis, an N-protected cysteine attached to a resin is reacted with an α-haloketone. Subsequent cleavage from the resin, often mediated by trifluoroacetic acid with a reducing agent like triethylsilane, can lead to the formation of the thiomorpholine ring with a specific diastereoselectivity. nih.govresearchgate.net The choice of starting materials and reagents plays a critical role in directing the stereochemical outcome of the newly formed stereocenters.

Protective Group Strategies in Thiomorpholine-3-carboxylic Acid Synthesis

The selection of an appropriate protecting group for the nitrogen atom of the thiomorpholine ring is a critical aspect of the synthetic strategy. This choice influences the reactivity of the molecule and the conditions required for subsequent transformations and deprotection. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are the most commonly employed protecting groups for this purpose.

Benzyloxycarbonyl (Cbz) Protection Strategies for Nitrogen

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation. In the synthesis of this compound, the Cbz group is typically introduced by reacting the thiomorpholine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.

| Reagent | Base | Solvent | Temperature |

| Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate | Water/Dioxane | 0 °C to room temp. |

| Benzyl chloroformate (Cbz-Cl) | Triethylamine | Dichloromethane | 0 °C to room temp. |

The Cbz group offers the advantage of being stable to both acidic and basic conditions, allowing for a wide range of subsequent chemical modifications. Deprotection is cleanly achieved by hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.

tert-Butoxycarbonyl (Boc) Protection Strategies for Nitrogen

The tert-butoxycarbonyl (Boc) group is another popular choice for protecting the nitrogen atom in thiomorpholine-3-carboxylic acid synthesis. chemimpex.comgentaur.com The Boc group is known for its stability under basic and nucleophilic conditions and its straightforward removal under acidic conditions.

The introduction of the Boc group is typically accomplished by reacting the thiomorpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine.

| Reagent | Base | Solvent | Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/Dioxane | Room temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane | Room temperature |

The Boc group's acid lability allows for selective deprotection in the presence of other protecting groups that are sensitive to hydrogenolysis (like Cbz) or basic conditions. This orthogonality is a key advantage in complex multi-step syntheses.

Derivatization from Thiomorpholine-3-carboxylic Acid Precursors

The direct modification of the thiomorpholine-3-carboxylic acid scaffold serves as a straightforward and efficient route to a variety of derivatives. This approach leverages the inherent reactivity of the parent molecule to introduce functional groups that can modulate its physicochemical and biological properties.

Conversion of Thiomorpholine-3-carboxylic acid to this compound

The protection of the secondary amine in thiomorpholine-3-carboxylic acid is a common and crucial step in the multi-step synthesis of more complex molecules. The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation.

The conversion of thiomorpholine-3-carboxylic acid to this compound is typically achieved through a nucleophilic substitution reaction at the nitrogen atom. The reaction involves the treatment of thiomorpholine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base. The base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. Common bases used for this transformation include sodium bicarbonate, sodium carbonate, or tertiary amines like triethylamine.

The reaction is generally carried out in a mixed solvent system, such as a mixture of an organic solvent (e.g., tetrahydrofuran (B95107), dioxane, or acetone) and water, to ensure the solubility of both the starting material and the reagents. The reaction temperature is often maintained at a low temperature, typically around 0 °C, to control the reactivity of the benzyl chloroformate and minimize potential side reactions.

Representative Experimental Procedure:

To a solution of thiomorpholine-3-carboxylic acid (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran and water, sodium bicarbonate (2.0 equivalents) is added at 0 °C. Benzyl chloroformate (1.5 equivalents) is then added dropwise to the stirred suspension. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. Upon completion of the reaction, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound in good yield.

Catalytic Methods in Thiomorpholine-3-carboxylic Acid Synthesis and Functionalization

Catalytic methods have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds, including thiomorpholine-3-carboxylic acid and its analogues. These methods offer advantages in terms of efficiency, selectivity, and atom economy compared to traditional stoichiometric approaches. Both transition metal catalysis and biocatalysis have been explored in this context.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netrsc.org While direct application to the thiomorpholine-3-carboxylic acid core is not extensively documented, these methods have been widely used for the functionalization of related heterocyclic scaffolds. For instance, a bromo-substituted thiomorpholine derivative could potentially be coupled with a variety of boronic acids, alkenes, or alkynes to introduce diverse substituents onto the ring. The development of directing groups compatible with the thiomorpholine nitrogen could enable regioselective C-H functionalization, providing a direct route to substituted analogues without the need for pre-functionalized starting materials.

Rhodium-catalyzed reactions have also shown promise in the synthesis of sulfur-containing heterocycles. Rhodium catalysts can facilitate various transformations, including asymmetric hydrogenation and hydroformylation, which could be applied to precursors of thiomorpholine-3-carboxylic acid to introduce chirality or additional functional groups. For example, the asymmetric hydrogenation of a dehydro-thiomorpholine-3-carboxylic acid derivative could provide an enantioselective route to chiral thiomorpholine-3-carboxylic acids.

A notable development in the synthesis of thiomorpholine-3-carboxylic acid derivatives is the use of polymer-supported stereoselective synthesis. This solid-phase approach allows for the efficient construction of a library of compounds with defined stereochemistry. nih.gov In one such method, immobilized Fmoc-Cys(Trt)-OH is used as the starting material. After a series of solid-phase reactions to build the N-alkyl-N-sulfonylated intermediate, cleavage from the resin in the presence of a reducing agent like triethylsilane can lead to the stereoselective formation of the corresponding thiomorpholine-3-carboxylic acid. nih.gov This methodology highlights the potential of catalytic and supported synthetic strategies in generating diverse thiomorpholine-based compounds.

The catalytic hydrogenation of carboxylic acids to alcohols is another relevant transformation. tue.nlyoutube.com While challenging, various ruthenium, rhodium, and palladium-based catalysts have been developed for this purpose. This could be applied to reduce the carboxylic acid moiety of this compound to the corresponding alcohol, providing a key intermediate for further derivatization.

Below is a data table summarizing representative catalytic methods applicable to the synthesis and functionalization of thiomorpholine derivatives.

| Catalyst System | Substrate Type | Reaction Type | Product Type | Yield (%) | Reference |

| Palladium(II) acetate / Ligand | Bromo-substituted heterocycle | Suzuki-Miyaura Coupling | Aryl-substituted heterocycle | - | researchgate.net |

| Rhodium / Chiral Ligand | Prochiral alkene | Asymmetric Hydrogenation | Chiral saturated heterocycle | - | |

| Polymer-supported synthesis | Immobilized Fmoc-Cys(Trt)-OH | Stereoselective cyclization | Thiomorpholine-3-carboxylic acid | - | nih.gov |

| Ruthenium complex | Carboxylic acid | Hydrogenation | Primary alcohol | - | tue.nl |

Note: Specific yields are highly dependent on the exact substrate and reaction conditions and are therefore not provided in this general overview.

Chemical Reactivity and Transformations of 4 Cbz Thiomorpholine 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of chemical transformations, including amide bond formation, esterification, and reduction. These reactions are fundamental in modifying the structure of 4-Cbz-thiomorpholine-3-carboxylic acid for various applications, such as in medicinal chemistry and peptide synthesis.

The formation of an amide bond is one of the most important reactions of carboxylic acids, linking them with primary or secondary amines. nih.govyoutube.comkhanacademy.org This transformation is central to the synthesis of peptides and other biologically active molecules. researchgate.net

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide with the elimination of a water molecule. mdpi.com This method is highly atom-economical. nih.gov However, the direct reaction is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt from the acid-base reaction between the carboxylic acid and the amine. sci-hub.selibretexts.org To overcome this, the reaction typically requires high temperatures to drive off the water and shift the equilibrium towards the amide product. mdpi.comlibretexts.org

Alternative direct amidation methods utilize stoichiometric boron reagents, such as tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), which can effectively promote the coupling of carboxylic acids and amines under milder conditions. nih.govacs.org These reactions can often be performed open to the air and may not require an aqueous workup, simplifying the purification process. acs.org

To facilitate amide bond formation under mild conditions, a wide array of coupling reagents has been developed. nih.gov These reagents work by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. bachem.com The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions. bachem.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. sci-hub.sebachem.com

The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is often recommended, particularly with carbodiimide (B86325) reagents. These additives can enhance reactivity and suppress side reactions, including racemization. nih.govbachem.com A base, typically a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also commonly required. bachem.com

| Coupling Reagent Class | Examples | Typical Conditions | Notes | References |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Amine, solvent (e.g., DCM, DMF), often with an additive like HOBt or HOAt. | EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. DCC's urea byproduct is poorly soluble in most organic solvents. | nih.govpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Amine, base (e.g., DIPEA, NMM), solvent (e.g., DMF). | Highly effective reagents, with PyAOP being particularly useful for coupling N-methylated amino acids. | bachem.compeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Amine, base (e.g., DIPEA, NMM), solvent (e.g., DMF, ACN). | Among the most popular and efficient coupling reagents. HATU is known for its high speed and low racemization rates. | nih.govbachem.compeptide.com |

When the carboxylic acid has a stereocenter at the α-position, as is the case with (R)- or (S)-4-Cbz-thiomorpholine-3-carboxylic acid, there is a risk of racemization or epimerization during the activation and coupling process. sci-hub.se This occurs because the activation of the carboxyl group can facilitate the formation of a planar intermediate, such as an oxazolone (B7731731) or a ketene, which can lead to a loss of stereochemical purity. sci-hub.se

The choice of coupling reagent and the addition of certain additives are critical for maintaining stereochemical integrity. peptide.com Additives like HOBt can react with the activated carboxylic acid to form an active ester intermediate. This intermediate is less prone to racemization and readily reacts with the amine to form the desired amide with high stereochemical fidelity. peptide.com Reagents like HATU are also known to minimize epimerization during the coupling reaction. peptide.com Careful selection of the base and reaction temperature can further help in preserving the stereochemistry of the final product.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com This is an equilibrium-controlled reaction, and the use of excess alcohol or the removal of water as it is formed (e.g., using a Dean-Stark apparatus) drives the reaction toward the ester product. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated to yield the ester. masterorganicchemistry.com

Alternatively, dehydrative condensation reagents can be employed for esterification under milder conditions. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be used to form esters from carboxylic acids and alcohols in the presence of a base like N-methylmorpholine. researchgate.net

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-Cbz-thiomorpholin-3-yl)methanol. This transformation requires the use of a strong reducing agent.

Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). youtube.com Therefore, a more powerful hydride reagent, such as lithium aluminum hydride (LiAlH₄), is typically necessary for this conversion. youtube.com The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Amide Bond Formation with Amines

Reactions at the Thiomorpholine (B91149) Ring System

The thiomorpholine ring, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a key feature of the molecule's reactivity. The presence of the electron-withdrawing benzyloxycarbonyl (Cbz) group on the nitrogen atom significantly influences the reactivity of the heterocyclic system.

Transformations Involving the Sulfur Atom (Excluding Oxidation to Sulfoxides/Sulfones)

The sulfur atom in the thiomorpholine ring can undergo specific chemical transformations, most notably desulfurization. A common method for the cleavage of carbon-sulfur bonds is the use of Raney nickel, a fine-grained solid composed mostly of nickel. organicreactions.org This reaction, known as hydrodesulfurization, typically results in the replacement of the sulfur atom with two hydrogen atoms.

In a study on thiomorpholinochlorins, the reactivity of a bis-linked thiomorpholine moiety was investigated with respect to Raney nickel-induced desulfurization. nih.gov This transformation led to the formation of a bis-phenyl-linked 2,3-dimethylchlorin, demonstrating the cleavage of the C-S bonds and the removal of the sulfur atom from the heterocyclic ring. nih.gov While this example is on a more complex system, it establishes the precedent for Raney nickel desulfurization of the thiomorpholine ring. The general mechanism of Raney nickel desulfurization involves the hydrogenolysis of the carbon-sulfur bonds. organicreactions.org Other nickel-based systems have also been studied for their ability to model the hydrodesulfurization (HDS) reaction, showing that nickel complexes can insert into C-S bonds of various organosulfur compounds. lehigh.edu

Ring-Opening and Rearrangement Reactions

The thiomorpholine ring in this compound can potentially undergo ring-opening and rearrangement reactions, although specific examples for this exact compound are not extensively documented. However, studies on related sulfur-containing heterocycles provide insight into possible transformations.

For instance, the ring-opening of thiazoline-fused 2-pyridones has been achieved by reaction with alkyl halides in the presence of a base like cesium carbonate. nih.gov This process is initiated by S-alkylation, which leads to the cleavage of the thiazoline (B8809763) ring. A similar mechanism could be envisioned for N-acylated thiomorpholines, where the sulfur atom acts as a nucleophile, leading to a ring-opened product.

Furthermore, the enzymatic bioactivation of L-thiomorpholine-3-carboxylic acid has been shown to proceed through the formation of an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This transformation indicates that the thiomorpholine ring can be modified to form unsaturated derivatives, which could be precursors to rearranged products. Ring-opening of activated aziridines and azetidines with haloalcohols, followed by intramolecular cyclization, is a known strategy for the synthesis of morpholines and their homologues, suggesting that ring-opening of a strained precursor could lead to the formation of the thiomorpholine ring. nih.gov

Transformations of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and the diverse methods available for its removal.

Deprotection Methodologies

| Deprotection Method | Reagents and Conditions | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C (Palladium on carbon) | This is the most common and often preferred method. The reaction is typically clean and efficient. |

| Acid-mediated Cleavage | HBr in acetic acid, or other strong acids | This method is effective but can be harsh and may not be suitable for acid-sensitive substrates. |

| Lewis Acid-mediated Cleavage | AlCl₃, TMSI (Trimethylsilyl iodide) | These reagents can effect Cbz cleavage, often with good selectivity. |

| Nucleophilic Deprotection | Thiols (e.g., 2-mercaptoethanol) with a base | This method is useful for substrates that are sensitive to hydrogenolysis or strong acids. nih.gov |

| Dissolving Metal Reduction | Na/NH₃ | This is a powerful reduction method that can cleave the Cbz group. |

The deprotection of a Cbz group from a piperazine (B1678402) derivative has been successfully achieved using Pd/C in the presence of hydrogen, followed by reductive amination to introduce a new alkyl group on the nitrogen. nih.gov

Role of the Cbz Group in Directing Reactivity

Beyond its role as a protecting group, the Cbz group can also function as a directing group in certain reactions, influencing the regioselectivity of transformations on the heterocyclic ring. This is particularly relevant in C-H activation and lithiation reactions.

In studies on N-Cbz-piperidine, it has been shown that the Cbz group, in conjunction with a suitable catalyst, can direct the arylation to the C4 position of the piperidine (B6355638) ring. acs.orgacs.org For example, palladium-catalyzed C-H arylation of N-Cbz-piperidine-3-carboxamide derivatives proceeds with high regioselectivity. acs.org Deuterium (B1214612) labeling experiments on N-Cbz piperidine have shown that deuterium incorporation occurs at positions β to the directing group, with a preference for the C4 position. acs.org

The Cbz group can also direct ortho-lithiation. The coordination of the carbonyl oxygen of the Cbz group with an organolithium reagent can facilitate the deprotonation of a nearby C-H bond. harvard.edubaranlab.org While specific examples for this compound are not prevalent, the principles established with N-Cbz-piperidine derivatives are likely applicable. The Cbz group can direct the lithiation to the C2 or C6 positions of the piperidine ring, allowing for subsequent functionalization with various electrophiles.

Radical Reactions Involving Thiomorpholine-3-carboxylic Acid Derivatives

The generation of radical species from carboxylic acids through decarboxylation has emerged as a powerful strategy in modern organic synthesis. This approach is particularly relevant for N-protected α-amino acids, including derivatives of thiomorpholine-3-carboxylic acid. The application of photoredox catalysis has enabled the formation of α-amino radicals under mild conditions, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. manchester.ac.ukacs.org

The general mechanism for the radical generation from a compound like this compound involves a photoredox-mediated single-electron oxidation of the corresponding carboxylate. This process, often initiated by a photoexcited catalyst, leads to the formation of a carboxyl radical. This intermediate is unstable and readily undergoes extrusion of carbon dioxide (CO2) to produce an α-amino radical centered on the C3 position of the thiomorpholine ring. acs.orgchemrxiv.org The stability and subsequent reactivity of this radical are influenced by the N-acyl protecting group, such as the Carboxybenzyl (Cbz) group.

Once formed, this nucleophilic α-amino radical is a versatile intermediate that can be engaged in several types of chemical transformations. Research on analogous N-protected cyclic amino acids, such as proline and pipecolic acid derivatives, has demonstrated the synthetic utility of these radicals. chemrxiv.orgorganic-chemistry.org Key transformations include:

Addition to Michael Acceptors: The α-amino radicals can add to electron-deficient alkenes in Giese-type reactions. This allows for the formation of new carbon-carbon bonds and the synthesis of more complex substituted thiomorpholine derivatives. researchgate.net

Vinylation Reactions: Coupling with vinyl sulfones provides a pathway to allylic amines. This transformation proceeds via radical addition to the vinyl sulfone followed by elimination of a sulfinyl radical. organic-chemistry.orgacs.org

Azidation: The introduction of an azide (B81097) group can be achieved by trapping the radical with an appropriate azide source. This reaction provides access to α-azido thiomorpholine derivatives, which are valuable precursors for other nitrogen-containing functional groups. manchester.ac.uk

Arylation: Radical-radical coupling with an aryl radical anion can lead to the formation of C-C bonds between the thiomorpholine core and an aromatic ring. acs.org

The efficiency and outcome of these reactions are dependent on the specific reaction conditions, including the choice of photocatalyst, solvent, and the nature of the radical acceptor.

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of closely related N-Boc protected cyclic amino acids in photoredox-catalyzed decarboxylative additions provides a strong predictive framework for its synthetic potential. The data below, from studies on analogous systems, illustrates the feasibility and yields of such radical transformations. chemrxiv.org

| N-Protected Amino Acid Precursor | Radical Acceptor | Photocatalyst System | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-pipecolic acid | Sulfinyl imine | Acr-Ph-Cl / Light | α,β-diamino acid derivative | >99 | >95:5 | chemrxiv.org |

| N-Boc-proline | Sulfinyl imine | Acr-Ph-Cl / Light | α,β-diamino acid derivative | 94 | >95:5 | chemrxiv.org |

| N-Boc-valine | Sulfinyl imine | Acr-Ph-Cl / Light | α,β-diamino acid derivative | 90 | >95:5 | chemrxiv.org |

| N-Boc-phenylalanine | Sulfinyl imine | Acr-Ph-Cl / Light | α,β-diamino acid derivative | 81 | >95:5 | chemrxiv.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Cbz Thiomorpholine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Cbz-thiomorpholine-3-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the thiomorpholine (B91149) ring, the carboxylic acid moiety, and the carbobenzyloxy (Cbz) protecting group.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a significantly downfield chemical shift, often in the 10-12 ppm region, due to deshielding and hydrogen bonding. libretexts.org The protons of the benzyl (B1604629) group on the Cbz protector give rise to signals for the aromatic ring, usually as a multiplet around 7.3-7.4 ppm, and a characteristic singlet for the benzylic CH₂ protons around 5.2 ppm. The protons on the thiomorpholine ring present a more complex system of multiplets in the aliphatic region (approximately 2.5-4.5 ppm) due to their diastereotopic nature and spin-spin coupling. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by showing the chemical shifts for each unique carbon atom. The carbonyl carbon of the carboxylic acid typically resonates in the range of 170-180 ppm, while the carbonyl carbon of the Cbz group appears around 155 ppm. libretexts.org Carbons of the aromatic ring are found between 127-136 ppm. The benzylic carbon of the Cbz group has a characteristic shift near 67 ppm. The aliphatic carbons of the thiomorpholine ring absorb further upfield, typically between 25 and 55 ppm. mdpi.com

Expected NMR Data for this compound: The following table is based on typical chemical shift values for the functional groups present in the molecule.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | >10.0 | Broad Singlet | 1H | -COOH |

| Aromatic | ~7.35 | Multiplet | 5H | C₆H₅- |

| Benzylic | ~5.20 | Singlet | 2H | -CH₂-Ph |

| Thiomorpholine Ring | ~2.5 - 4.5 | Multiplets | 7H | Ring Protons |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl | ~173 | -COOH |

| Carbonyl | ~155 | -NCOO- |

| Aromatic | ~136 | C (ipso) |

| Aromatic | ~128.5 | C (ortho, meta) |

| Aromatic | ~128.0 | C (para) |

| Benzylic | ~67 | -CH₂-Ph |

| Thiomorpholine Ring | ~25 - 55 | Ring Carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a molecule and to gain structural insights through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₅NO₄S), the expected molecular weight is approximately 281.33 g/mol . scbt.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation of the molecule under MS conditions (e.g., Electron Ionization or Electrospray Ionization) yields characteristic product ions. Key fragmentation pathways for carboxylic acids often involve the loss of hydroxyl (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org For Cbz-protected amines, a prominent fragmentation pathway is the cleavage of the benzyl-oxygen bond to produce the stable tropylium (B1234903) ion at m/z 91. Other significant fragmentations would involve the loss of CO₂ (44 Da) from the Cbz group or the carboxylic acid, and cleavage of the thiomorpholine ring.

Expected Mass Spectrometry Fragmentation Data:

| m/z | Identity | Fragmentation Pathway |

| 281 | [M]⁺ | Molecular Ion |

| 236 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 190 | [M - C₇H₇O₂]⁺ | Loss of benzyloxy radical |

| 91 | [C₇H₇]⁺ | Formation of tropylium ion (benzyl cation) |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C-3 position, it exists as a pair of enantiomers, (R) and (S). The assessment of enantiomeric purity is critical, as different enantiomers can have distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for separating and quantifying enantiomers.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For carboxylic acids, separation can be performed directly or after derivatization.

Direct Separation: This involves using a CSP specifically designed for acidic compounds.

Indirect Separation (Derivatization): The carboxylic acid can be converted into an ester (e.g., methyl or ethyl ester) or an amide. These less polar derivatives are then separated on common polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® columns).

The development of a robust chiral HPLC method would involve screening various CSPs and optimizing the mobile phase (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation of the two enantiomeric peaks. The relative area of each peak then provides a quantitative measure of the enantiomeric excess (ee).

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to 4-Cbz-thiomorpholine-3-carboxylic Acid

Asymmetric Synthesis: Establishing robust methods for the asymmetric synthesis of the chiral center at the 3-position of the thiomorpholine (B91149) ring will be crucial for producing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. nih.govresearchgate.net Developing a telescoped continuous flow process for this compound could streamline its production, making it more accessible for further research. nih.govresearchgate.net

Novel Starting Materials: Exploration of alternative and more readily available starting materials beyond traditional amino acids like cysteine could open up new and more efficient synthetic pathways.

A promising approach that has been explored for related structures involves the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives. nih.govacs.org This solid-phase methodology allows for the efficient construction of the thiomorpholine core and could be adapted for the synthesis of the Cbz-protected analogue. nih.govacs.org

Exploration of New Biological Applications of Thiomorpholine-3-carboxylic Acid Derivatives

The thiomorpholine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. jchemrev.comresearchgate.net Derivatives of thiomorpholine have demonstrated a wide array of pharmacological activities, suggesting that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. jchemrev.comresearchgate.net

Future research will likely delve into the following areas:

Anticancer Activity: Given that some thiomorpholine derivatives have shown promising anticancer effects, new analogues derived from this compound will likely be screened against various cancer cell lines. researchgate.net

Neuroprotective Agents: The thiomorpholine core is present in compounds with neuroprotective properties. Further investigation into derivatives of this compound for their potential in treating neurodegenerative diseases is a logical next step.

Antimicrobial and Antitubercular Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiomorpholine derivatives have shown potential in this area, and new compounds based on the this compound scaffold could be explored for their efficacy against various bacterial and fungal strains, including Mycobacterium tuberculosis. jchemrev.com

L-Thiomorpholine-3-carboxylic acid, a related compound, has been shown to be cytotoxic and nephrotoxic, and its bioactivation mechanism has been studied. nih.gov Understanding the structure-activity relationships of these compounds is crucial for designing safer and more effective therapeutic agents.

Integration of this compound in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. The unique three-dimensional structure of the thiomorpholine ring makes it an attractive scaffold for the design of diverse chemical libraries.

Future efforts in this area will likely involve:

Solid-Phase Synthesis: The development of robust solid-phase synthetic methods for this compound and its analogues is essential for their incorporation into combinatorial libraries. nih.govacs.org This approach facilitates the purification and handling of intermediates and final products.

Scaffold Decoration: Utilizing the carboxylic acid and the secondary amine (after deprotection of the Cbz group) as points of diversification will allow for the creation of a wide range of derivatives. This will enable the exploration of the chemical space around the thiomorpholine core to identify compounds with desired biological activities.

High-Throughput Screening: The resulting libraries of thiomorpholine-based compounds can then be subjected to high-throughput screening against a variety of biological targets to identify new hit and lead compounds for drug development.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Future research on the synthesis of this compound and its derivatives will likely focus on developing more sustainable methodologies.

Key areas for improvement include:

Catalytic Methods: The use of catalytic rather than stoichiometric reagents can significantly reduce waste. Photocatalytic methods, for example, have been successfully applied to the synthesis of the thiomorpholine core and represent a promising green approach. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives is a crucial aspect of sustainable synthesis.

Recent advancements in the continuous flow synthesis of thiomorpholine highlight the potential for developing safer and more efficient manufacturing processes for this important heterocyclic scaffold. nih.govresearchgate.net

Q & A

Q. Q1. What are common synthetic routes for 4-Cbz-thiomorpholine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves introducing the carbobenzyloxy (Cbz) protecting group to the thiomorpholine backbone. A plausible route includes:

Thiomorpholine Formation : Reacting a thiol-containing precursor with an appropriate amine under nucleophilic substitution conditions.

Cbz Protection : Using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to protect the amine group at position 4 .

Carboxylic Acid Functionalization : Oxidative methods or hydrolysis of ester precursors (e.g., methyl esters) to yield the carboxylic acid at position 4.

Purification often employs column chromatography or recrystallization, with purity verified by HPLC (>97% purity, as seen in analogous compounds) .

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep the compound in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C to prevent degradation .

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as recommended for similar carboxylic acid derivatives .

Intermediate/Advanced Questions

Q. Q3. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with emphasis on distinguishing thiomorpholine sulfur effects on chemical shifts.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic distribution (e.g., CHNOS requires precise mass matching) .

- HPLC-PDA : Assess purity (>97%) and detect impurities, using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Q4. How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts (e.g., Pd/C or CuI) for coupling reactions, as seen in analogous heterocyclic syntheses .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .

- Temperature Control : Gradual heating (e.g., 60–80°C) may improve regioselectivity during cyclization steps .

Q. Q5. How can computational methods aid in understanding the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites, particularly around the thiomorpholine sulfur and carboxylic acid groups .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions for X-ray diffraction studies .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity assays .

Advanced Research Questions

Q. Q6. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Use consistent protocols (e.g., MIC for antifungal activity) across labs to minimize variability .

- Impurity Profiling : Characterize byproducts via LC-MS to rule out contaminants influencing activity .

- Structural Confirmation : Re-analyze disputed batches with X-ray crystallography to verify correct stereochemistry .

Q. Q7. What strategies mitigate degradation of this compound under acidic/basic conditions?

Methodological Answer:

- pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 25°C) with HPLC monitoring to identify degradation pathways .

- Protective Group Alternatives : Replace Cbz with more stable groups (e.g., Fmoc) if deprotection occurs prematurely .

- Lyophilization : Stabilize the compound as a lyophilized powder to enhance shelf life .

Q. Q8. How can researchers validate the reproducibility of synthetic protocols across different laboratories?

Methodological Answer:

- Detailed Reaction Logs : Document exact equivalents, solvent grades, and equipment (e.g., microwave vs. oil bath heating) .

- Round-Robin Testing : Collaborate with independent labs to replicate key steps (e.g., Cbz protection) and compare yields/purity .

- Open Data Sharing : Publish raw NMR, HPLC, and MS data in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.